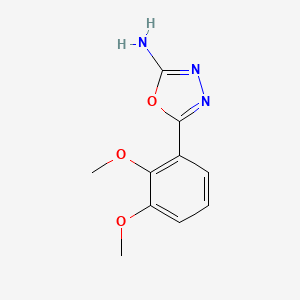

4-Cyano-2-fluorobenzoyl chloride

Overview

Description

Mechanism of Action

Target of Action

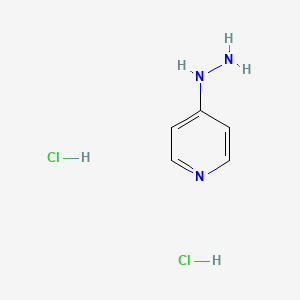

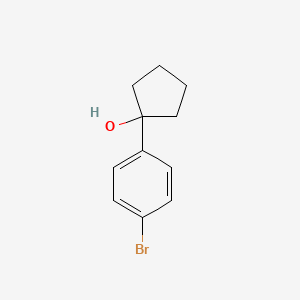

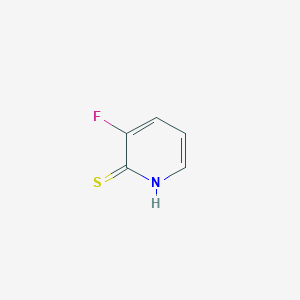

It is known that benzoyl chloride derivatives, such as 4-cyano-2-fluorobenzoyl chloride, are often used as acylating agents in organic synthesis . They can react with various nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively .

Mode of Action

This compound, like other benzoyl chlorides, is an acyl chloride. It is highly reactive due to the good leaving group (Cl-) and the polarized carbonyl group. When it encounters a nucleophile, such as an amine, alcohol, or thiol, it undergoes a nucleophilic acyl substitution reaction . The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, ejecting the chloride ion and forming a new covalent bond with the nucleophile .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific characteristics of the nucleophile it is reacting with .

Preparation Methods

The preparation of 4-Cyano-2-fluorobenzoyl chloride can be achieved through several synthetic routes. One common method involves the chlorination of 4-fluorotoluene under ultraviolet light to produce 4-fluorotrichlorotoluene, followed by hydrolysis with water in the presence of a composite catalyst such as ferric trichloride and zinc chloride . This method is efficient, environmentally friendly, and has a short reaction time .

Chemical Reactions Analysis

4-Cyano-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-cyano-2-fluorobenzoic acid.

Reduction: It can be reduced to form 4-cyano-2-fluorobenzyl alcohol.

Common reagents used in these reactions include water, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .

Scientific Research Applications

4-Cyano-2-fluorobenzoyl chloride is extensively used in scientific research and industrial applications, including:

Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.

Agrochemicals: It is used in the production of pesticides and herbicides.

Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules.

Comparison with Similar Compounds

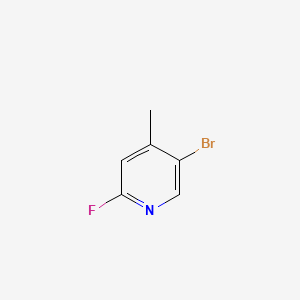

4-Cyano-2-fluorobenzoyl chloride can be compared with other similar compounds such as:

4-Cyanobenzoyl chloride: Lacks the fluorine atom, which can affect its reactivity and applications.

2-Fluorobenzoyl chloride: Lacks the cyano group, which can influence its chemical properties and uses.

The presence of both the cyano and fluorine groups in this compound makes it unique and versatile for various synthetic applications .

Properties

IUPAC Name |

4-cyano-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-8(12)6-2-1-5(4-11)3-7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFOPFHPVDSXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302500 | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175596-02-8 | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175596-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)